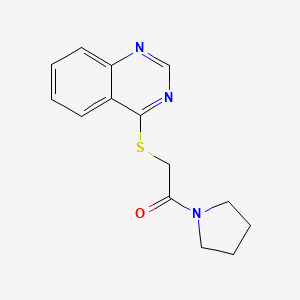
3,5-Bis(trifluoromethyl)-2,6-dichlorobenzal chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,5-Bis(trifluoromethyl)-2,6-dichlorobenzal chloride” is a chemical compound with the molecular formula C9H5ClF6 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of compounds similar to “3,5-Bis(trifluoromethyl)-2,6-dichlorobenzal chloride” involves various chemical reactions. For instance, the chloride can be transformed into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .
Molecular Structure Analysis
The molecular structure of “3,5-Bis(trifluoromethyl)-2,6-dichlorobenzal chloride” can be represented by the molecular formula C9H5ClF6 . The average mass of the molecule is 262.579 Da and the monoisotopic mass is 261.998383 Da .
Chemical Reactions Analysis
The chemical reactions involving “3,5-Bis(trifluoromethyl)-2,6-dichlorobenzal chloride” are complex and can lead to various products. For example, the chloride can be transformed into a 4H-pyran-4-one intermediate .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-Bis(trifluoromethyl)-2,6-dichlorobenzal chloride” include its molecular formula C9H5ClF6, average mass 262.579 Da, and monoisotopic mass 261.998383 Da .
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrazole Derivatives
This compound is used in the synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives . These derivatives have been found to be potent growth inhibitors of drug-resistant bacteria .
Antimicrobial Agents
The significance of the trifluoromethyl group in drug discovery has led to the development of 3,5-bis(trifluoromethyl)phenyl substituted pyrazole derivatives as potent antimicrobial agents . These compounds have shown promising results against planktonic Gram-positive bacteria .
Treatment of Drug-Resistant Bacterial Infections
The synthesized compounds from this chemical have been found to be effective against methicillin-resistant S. aureus (MRSA) and other menacing bacterial pathogens . Some of these compounds have been identified as lead compounds for further development .
Inhibition of Biofilms
Certain compounds synthesized from “3,5-Bis(trifluoromethyl)-2,6-dichlorobenzal chloride” have shown potency against S. aureus biofilms . This is significant as biofilms are often resistant to conventional antibiotics .
Production of (S)-3,5-BTPE
This compound has been used in the production of (S)-3,5-BTPE . However, the mechanism of the effects of the operations on the cells in the (S)-3,5-BTPE production is still unknown .
Development of Farnesoid X Receptor Modulators
It has been used in the development of Farnesoid X receptor modulators . These modulators have potential therapeutic applications in a variety of diseases.
Safety and Hazards
“3,5-Bis(trifluoromethyl)-2,6-dichlorobenzal chloride” is considered hazardous. It is a combustible liquid that causes severe skin burns and eye damage. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,4-dichloro-3-(dichloromethyl)-1,5-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2Cl4F6/c10-5-2(8(14,15)16)1-3(9(17,18)19)6(11)4(5)7(12)13/h1,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJASDVXBXNWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1C(F)(F)F)Cl)C(Cl)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2Cl4F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)-2,6-dichlorobenzal chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-{3-[ethyl(phenyl)amino]propyl}piperidine-4-carboxamide](/img/structure/B2581905.png)


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2581908.png)
![2-Amino-5-[(dimethylamino)methyl]pyridine](/img/structure/B2581909.png)
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2581910.png)


![8-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581914.png)

